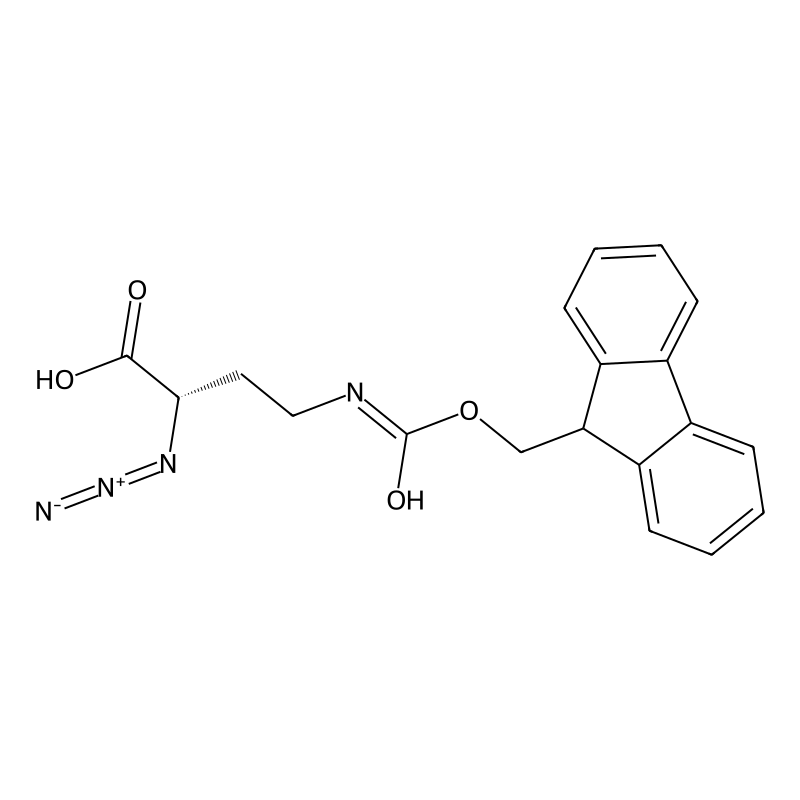

N3-L-Dab(Fmoc)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N3-L-Diaminobutanoic acid (Fmoc)-OH, commonly referred to as N3-L-Dab(Fmoc)-OH, is a synthetic amino acid derivative characterized by the presence of an azide group. Its full chemical name is (S)-2-Azido-3-[(9-fluorenylmethyloxycarbonyl)amino]propanoic acid. The compound has a molecular formula of C9H16N4O and a molecular weight of approximately 366.37 g/mol . The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for the amino functionality, allowing for selective reactions during peptide synthesis.

N3-L-Dab(Fmoc)-OH itself does not possess a specific biological mechanism of action. Its primary function is as a building block for peptide synthesis and a linker for bioconjugation via click chemistry. The azide group facilitates the formation of a covalent triazole linkage with alkynes on other biomolecules, allowing researchers to create complex and functional bioconjugates for various research applications [].

N3-L-Dab(Fmoc)-OH, also known as Fmoc-N3-L-2,4-Diaminobutyric acid, is a chemical reagent used in bioconjugation reactions, particularly within the field of click chemistry. Click chemistry refers to a set of reactions known for their high yield, specificity, and ease of use [Click Chemistry Agent | MedChemExpress, ]. N3-L-Dab(Fmoc)-OH possesses two key functional groups that make it valuable in this context:

Azide group (N3)

This group allows N3-L-Dab(Fmoc)-OH to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a popular click chemistry reaction type [Click Chemistry Agent | MedChemExpress, ]. Through CuAAC, N3-L-Dab(Fmoc)-OH can be efficiently linked to molecules containing an alkyne group.

Fmoc protecting group (Fmoc)

The Fmoc group serves as a temporary protection for the amine (NH2) functionality on the Dab (2,4-Diaminobutyric acid) moiety. This protection allows for selective modification of other functional groups within the target molecule before Fmoc group removal to reveal the reactive amine for further conjugation steps [Fmoc-Abu(N3)-OH, Fmoc-Dab(N3)-OH [942518-20-9] - Aapptec Peptides, ].

These properties make N3-L-Dab(Fmoc)-OH a versatile tool for researchers studying various biological processes. Here are some specific applications:

Biomolecule conjugation

N3-L-Dab(Fmoc)-OH can be conjugated to various biomolecules, such as proteins, peptides, nucleic acids, and carbohydrates, via CuAAC [N3-L-Dab(Fmoc)-OH | Click Chemistry Agent | MedChemExpress, ]. This allows researchers to attach probes, labels, or other functional moieties to these biomolecules for further investigation.

Drug delivery systems

N3-L-Dab(Fmoc)-OH can be incorporated into the design of drug delivery systems. By attaching targeting moieties or controlled release functionalities via click chemistry, researchers can improve drug efficacy and specificity [N3-L-Dab(Fmoc)-OH | Click Chemistry Agent | MedChemExpress, ].

Biomaterial design

N3-L-Dab(Fmoc)-OH can be used to introduce functional groups onto biomaterials, such as hydrogels or scaffolds, for cell attachment, proliferation, or controlled drug release [N3-L-Dab(Fmoc)-OH | Click Chemistry Agent | MedChemExpress, ].

N3-L-Dab(Fmoc)-OH is primarily utilized in click chemistry, which involves the formation of covalent bonds through highly efficient and selective reactions. The azide moiety enables it to participate in copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as the "click reaction." This reaction allows for the conjugation of various biomolecules, such as peptides and nucleic acids, facilitating the development of bioconjugates for research and therapeutic applications .

The synthesis of N3-L-Dab(Fmoc)-OH typically involves several steps:

- Protection of Amino Groups: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent synthesis steps.

- Azidation: The introduction of the azide functionality can be achieved through nucleophilic substitution reactions, where an appropriate azide reagent reacts with the protected amine.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity levels suitable for research applications .

N3-L-Dab(Fmoc)-OH finds applications in various fields:

- Peptide Synthesis: It serves as a building block for synthesizing peptides with specific functionalities.

- Drug Development: Its role in click chemistry makes it valuable for creating bioconjugates, including antibody-drug conjugates for targeted therapy.

- Biotechnology: Utilized in labeling and tracking biomolecules within biological systems.

Interaction studies involving N3-L-Dab(Fmoc)-OH primarily focus on its reactivity in click chemistry. Research indicates that this compound can effectively form stable linkages with alkyne-bearing molecules under copper-catalyzed conditions. This property is crucial for developing bioconjugates that require precise and stable interactions between different biomolecular components .

N3-L-Dab(Fmoc)-OH shares similarities with several other compounds used in peptide synthesis and click chemistry. Here are some notable comparisons:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| N3-Diaminobutanoic acid (Fmoc)-OH | Contains an azide group; used similarly in click reactions | Different stereochemistry affecting reactivity |

| N3-Lysine (Fmoc)-OH | Azide-containing lysine derivative | More polar due to additional amino group |

| N3-D-lysine (Fmoc)-OH | D-enantiomer of lysine with azide functionality | Offers potential for studying stereochemical effects |

| Fmoc-Diaminobutanoic acid | Lacks azide functionality; used in standard peptide synthesis | Simpler reactivity without click chemistry potential |

N3-L-Dab(Fmoc)-OH's uniqueness lies in its specific azide functionality combined with the Fmoc protective group, making it particularly suitable for advanced applications in bioconjugation and targeted drug delivery systems .

N3-L-Dab(Fmoc)-OH is chemically defined as (S)-2-azido-4-[(9-fluorenylmethyloxycarbonyl)amino]butanoic acid. Its molecular formula is C₁₉H₁₈N₄O₄ (molecular weight: 366.37 g/mol). Key structural features include:

- Fmoc group: A bulky, base-labile protecting group attached to the α-amino group.

- Azide moiety: A terminal N₃ group at the γ-position of the butanoic acid backbone.

- Chirality: The L-configuration at the α-carbon ensures compatibility with natural peptide structures.

Synonyms include Fmoc-γ-azidohomoalanine and Fmoc-Dab(N₃)-OH.

Historical Development in Peptide Synthesis

The development of N3-L-Dab(Fmoc)-OH reflects advances in synthesizing azide-functionalized amino acids for solid-phase peptide synthesis (SPPS).

Early Synthetic Challenges

Prior to the 2000s, azide-containing amino acids were synthesized via multi-step routes involving Boc protection and deprotection, often requiring chromatographic purification. These methods suffered from low yields and scalability issues.

Breakthroughs in Fmoc-Compatible Synthesis

A landmark 2011 study by Lau and Spring introduced a streamlined two-step process:

- Hofmann rearrangement: Conversion of Fmoc-protected asparagine or glutamine to Fmoc-Dap or Fmoc-Dab intermediates using [bis(trifluoroacetoxy)iodo]benzene.

- Diazotransfer reaction: Introduction of the azide group via imidazole-1-sulfonyl azide hydrochloride under biphasic conditions (pH 9) to minimize Fmoc deprotection.

This route achieved yields of 62–75% for Fmoc-azidohomoalanine derivatives, with >98% purity post-workup.

Scalability and Cost Optimization

Recent optimizations enable multigram production via pathway B (three steps, 52% cumulative yield) or pathway A (six steps, 29% yield but lower cost). These methods balance efficiency and economic viability for industrial-scale peptide synthesis.

Academic Significance in Modern Bioorganic Chemistry

N3-L-Dab(Fmoc)-OH’s azide and Fmoc functionalities position it as a versatile tool in:

Click Chemistry and Bioconjugation

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for:

- Peptide macrocyclization: Formation of triazole-linked cyclic peptides with enhanced stability.

- Bioorthogonal labeling: Site-specific attachment of fluorescent probes or biotin tags to peptides or proteins in live cells.

Table 1: Applications of N3-L-Dab(Fmoc)-OH in Click Chemistry

| Application | Reaction Partner | Outcome |

|---|---|---|

| Peptide cyclization | Alkyne linkers | Stabilized cyclic peptides |

| Glycan imaging | DBCO or BCN reporters | Fluorescent glycans in live cells |

| Drug delivery systems | Alkyne-functionalized polymers | Targeted nanocarriers |

Peptide Engineering and Drug Development

- Orthogonal protection: The Fmoc group allows sequential SPPS, while the azide enables post-synthetic modifications without interference.

- Anticancer agents: Azide-functionalized peptides facilitate the synthesis of antibody-drug conjugates (ADCs) via CuAAC.

Research in Chemical Biology

Molecular Formula and Stereochemical Configuration

N3-L-Dab(Fmoc)-OH represents a sophisticated amino acid derivative with the systematic name (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-azidobutanoic acid [1]. The compound possesses the molecular formula C19H18N4O4 and exhibits a molecular weight of 366.38 g/mol [1] [2]. The Chemical Abstracts Service registry number for this compound is 2250436-44-1, facilitating its identification in chemical databases [1] [4].

The stereochemical configuration of N3-L-Dab(Fmoc)-OH is characterized by the presence of a single stereogenic center located at the C-2 position [1]. This stereocenter adopts the S-configuration according to the Cahn-Ingold-Prelog priority rules, corresponding to the L-amino acid configuration in biochemical nomenclature [1] [27]. The compound exhibits levorotatory optical activity due to its L-configuration, which is consistent with naturally occurring amino acids [8].

The structural representation can be expressed through its SMILES notation: O=C(O)C@@HCCNC(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O [1]. The InChI key ZWTIWUGRZMLNNV-KRWDZBQOSA-N provides a unique identifier for database searches and computational applications [1].

| Property | Value |

|---|---|

| IUPAC Name | (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-azidobutanoic acid |

| Molecular Formula | C₁₉H₁₈N₄O₄ |

| Molecular Weight (g/mol) | 366.38 |

| CAS Registry Number | 2250436-44-1 |

| Stereochemical Configuration | L-configuration (S-enantiomer) |

| Number of Stereocenters | 1 (at C-2 position) |

| Optical Activity | Levorotatory |

| InChI Key | ZWTIWUGRZMLNNV-KRWDZBQOSA-N |

| Solubility Profile | Soluble in DMSO, DMF; Limited water solubility |

Functional Group Architecture: Fmoc Protection and Azido Moieties

The molecular architecture of N3-L-Dab(Fmoc)-OH incorporates two critical functional group systems that define its chemical reactivity and synthetic utility [2] . The azido group (-N3) positioned at the C-2 carbon represents a high-energy functional group that exhibits remarkable bioorthogonal properties [12]. This linear arrangement of three nitrogen atoms exists in resonance forms R-N=N=N and R-N-N≡N, which explains the unique reactivity profile of the azide moiety [12].

The azido functional group enables participation in copper-catalyzed azide-alkyne cycloaddition reactions, commonly referred to as click chemistry [15] [16]. These reactions proceed through a mechanism involving copper(I) catalysis to form stable 1,2,3-triazole linkages with terminal alkynes [15] [17]. The bioorthogonal nature of the azide group ensures that it does not interfere with natural biological processes while maintaining high reactivity under mild conditions [12] [33].

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group constitutes the second major functional component of this molecule [19] [24]. The Fmoc group provides protection for the gamma-amino function of the diaminobutyric acid backbone through carbamate bond formation [24] [25]. This protecting group demonstrates exceptional stability under acidic conditions while remaining readily removable under basic conditions, particularly with piperidine treatment [24] [25].

The fluorenyl ring system within the Fmoc group contributes significant UV absorption characteristics, enabling convenient monitoring of reactions through spectrophotometric methods [19] [25]. The mechanism of Fmoc deprotection involves beta-elimination following deprotonation by base, resulting in the formation of carbon dioxide and the reactive dibenzofulvene intermediate [25]. The dibenzofulvene is subsequently scavenged by excess base to form a stable fulvene-piperidine adduct [25].

| Functional Group | Position | Chemical Significance |

|---|---|---|

| Azido Group (-N₃) | C-2 (Alpha position) | Click chemistry reactivity, bioorthogonal |

| Carboxylic Acid (-COOH) | C-1 (Terminal) | Peptide bond formation capability |

| Carbamate (-NHCOO-) | C-4 (Gamma position) | Base-labile protecting group |

| Fluorenyl Ring System | Attached to carbamate | UV-active, hydrophobic protection |

| Methylene Bridge (-CH₂-) | Links fluorenyl to carbamate | Flexible linker functionality |

| Alpha Carbon Center | Stereogenic center | Determines L-stereochemistry |

| Gamma Carbon Position | Protected amino function | Site of protection strategy |

Comparative Analysis with Related Diaminobutyric Acid Derivatives

The structural characteristics of N3-L-Dab(Fmoc)-OH can be contextualized through comparison with related diaminobutyric acid derivatives that employ different protecting group strategies [8] [9]. Fmoc-Dab(Boc)-OH represents the most conventional alternative, utilizing tert-butoxycarbonyl protection at the gamma position [8] [14]. This derivative exhibits a molecular formula of C24H28N2O6 with a molecular weight of 440.49 g/mol [9] [14].

The Boc protecting group in Fmoc-Dab(Boc)-OH requires acidic conditions for removal, typically employing trifluoroacetic acid [8]. This deprotection strategy provides orthogonality with the base-labile Fmoc group, enabling selective removal during peptide synthesis protocols [8]. However, the absence of click chemistry functionality limits its applications in bioconjugation strategies [8].

Fmoc-Dab(Alloc)-OH presents another protecting group variation, incorporating allyloxycarbonyl protection at the gamma amino position [11]. This compound possesses the molecular formula C23H24N2O6 and a molecular weight of 424.45 g/mol [11]. The alloc protecting group enables palladium-catalyzed deprotection under neutral conditions, providing additional orthogonality in complex synthetic schemes .

The fully protected derivative Fmoc-Dab(Fmoc)-OH employs dual Fmoc protection, resulting in a molecular formula of C34H30N2O6 and molecular weight of 562.6 g/mol [7]. This symmetric protection strategy facilitates the synthesis of branched peptide structures through selective deprotection protocols [7].

In contrast to these conventional protecting group approaches, N3-L-Dab(Fmoc)-OH offers unique advantages through its azido functionality [2] . The azide group serves as both a protecting group and a reactive handle for subsequent bioconjugation reactions [21]. Reduction of the azide to the corresponding amine can be accomplished through various methods including catalytic hydrogenation or phosphine-mediated reduction [21].

The comparative molecular weights reveal the structural economy of the azido derivative, with N3-L-Dab(Fmoc)-OH exhibiting the lowest molecular weight among the protected derivatives at 366.38 g/mol [1] [2]. This reduced molecular weight can provide advantages in peptide synthesis by minimizing steric hindrance and improving coupling efficiency [21].

| Compound | Molecular Formula | Molecular Weight | Gamma Protection | Deprotection Conditions | Primary Application |

|---|---|---|---|---|---|

| N3-L-Dab(Fmoc)-OH | C₁₉H₁₈N₄O₄ | 366.38 | Azido group | Reduction (H₂/Pd, PPh₃) | Click chemistry/bioconjugation |

| Fmoc-Dab(Boc)-OH | C₂₄H₂₈N₂O₆ | 440.49 | Boc (tert-butoxycarbonyl) | Acid (TFA) | Standard peptide synthesis |

| Fmoc-Dab(Alloc)-OH | C₂₃H₂₄N₂O₆ | 424.45 | Alloc (allyloxycarbonyl) | Pd(0) catalysis | Orthogonal peptide synthesis |

| Fmoc-Dab(Fmoc)-OH | C₃₄H₃₀N₂O₆ | 562.60 | Fmoc (fluorenylmethoxycarbonyl) | Base (piperidine) | Branched peptide synthesis |

| H-L-Dab-OH (unprotected) | C₄H₁₀N₂O₂ | 118.13 | None (free amino) | N/A | Direct biological activity |

The solubility characteristics of N3-L-Dab(Fmoc)-OH reflect the influence of both the hydrophobic fluorenyl system and the polar azido group [2]. The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, while exhibiting limited aqueous solubility [2]. This solubility profile is typical for Fmoc-protected amino acid derivatives and facilitates their use in solid-phase peptide synthesis protocols [2] [19].

Solid-phase peptide synthesis represents the predominant methodology for incorporating N3-L-Dab(Fmoc)-OH into peptide sequences, offering exceptional control over reaction conditions and high-throughput synthesis capabilities [3] [4]. The integration of this azido-functionalized amino acid derivative into SPPS protocols requires careful optimization of deprotection and coupling parameters to maintain the integrity of both the azide functionality and the fluorenylmethyloxycarbonyl protecting group.

The fundamental principle of SPPS integration involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble solid support [5]. For N3-L-Dab(Fmoc)-OH incorporation, the process begins with the attachment of the first amino acid to the resin through a covalent bond, followed by cyclical deprotection and coupling steps [6]. The fluorenylmethyloxycarbonyl group serves as a temporary protecting group for the alpha-amino functionality, while the azide group remains stable throughout the synthesis process [7].

Deprotection conditions for N3-L-Dab(Fmoc)-OH follow standard fluorenylmethyloxycarbonyl protocols, utilizing piperidine in dimethylformamide at concentrations ranging from 10-20% [8]. The base-labile nature of the fluorenylmethyloxycarbonyl group allows for rapid removal under mild conditions, typically accomplished within 2.5-30 minutes depending on temperature and stirring efficiency [9]. Research demonstrates that elevated temperatures of 86-90°C can dramatically reduce deprotection times to as low as 30 seconds while maintaining excellent yields [10].

Coupling reactions for N3-L-Dab(Fmoc)-OH integration utilize activated coupling reagents such as O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) [11]. These reagents provide rapid coupling kinetics and minimize racemization, critical factors when incorporating sterically hindered amino acid derivatives. The coupling efficiency typically ranges from 90-98% under optimized conditions, with reaction times varying from 30 seconds to 10 minutes depending on temperature and reagent concentration [12].

Temperature optimization plays a crucial role in SPPS integration of N3-L-Dab(Fmoc)-OH [9]. Elevated synthesis temperatures of 86°C for both coupling and deprotection steps yield excellent peptide purities while significantly reducing reaction times [10]. This approach, termed high-temperature fast-stirring peptide synthesis, combines elevated temperature with rapid stirring rates of 600-1200 rpm to achieve superior results compared to conventional room-temperature protocols [10].

The azide functionality of N3-L-Dab(Fmoc)-OH exhibits remarkable stability under standard SPPS conditions, remaining intact throughout trifluoroacetic acid cleavage and piperidine deprotection cycles [13]. This stability enables the synthesis of azido-containing peptides that can subsequently undergo bioorthogonal click reactions for conjugation, labeling, or cyclization applications [14].

Solution-Phase Synthesis Strategies

Solution-phase peptide synthesis strategies for N3-L-Dab(Fmoc)-OH incorporation offer distinct advantages for specific applications, particularly when synthesizing shorter peptides or when specialized purification methods are required [15] [16]. These methodologies provide enhanced control over reaction monitoring and allow for the isolation of intermediates, facilitating detailed characterization of synthetic products.

The solution-phase approach involves the stepwise coupling of amino acids in homogeneous reaction media, where both reactants and products remain soluble throughout the synthesis process [17]. For N3-L-Dab(Fmoc)-OH incorporation, this methodology requires careful selection of solvents and reaction conditions to maintain the stability of the azide functionality while achieving efficient coupling reactions.

Solvent selection for solution-phase synthesis of N3-L-Dab(Fmoc)-OH derivatives typically involves dimethylformamide, dimethylsulfoxide, or N-methylpyrrolidone systems [18]. These polar aprotic solvents provide optimal solvation for both the azido amino acid and coupling reagents while maintaining the stability of the fluorenylmethyloxycarbonyl protecting group. The choice of solvent significantly influences reaction rates, with dimethylformamide generally providing the most favorable kinetic profile for coupling reactions [19].

Coupling reagent optimization in solution-phase synthesis requires careful consideration of the electronic properties of the azide group and its potential interactions with activation systems [20]. Carbodiimide-based coupling systems, particularly N,N'-diisopropylcarbodiimide (DIC) combined with 1-hydroxybenzotriazole (HOBt), provide excellent results for N3-L-Dab(Fmoc)-OH activation [19]. The reaction kinetics follow first-order behavior with respect to the amino acid concentration, with rate constants typically ranging from 10^3 to 10^4 M^-1 s^-1 depending on temperature and solvent conditions [19].

Temperature control in solution-phase synthesis is particularly critical for N3-L-Dab(Fmoc)-OH derivatives due to the thermal sensitivity of the azide functionality [21]. Optimal reaction temperatures typically range from 20-25°C for standard coupling reactions, though elevated temperatures up to 60°C can be employed for difficult couplings with appropriate precautions [22]. The thermal stability of the azide group allows for moderate heating without decomposition, provided that reaction times are carefully controlled.

Purification strategies for solution-phase synthesis products involve chromatographic separation techniques tailored to the specific properties of N3-L-Dab(Fmoc)-OH derivatives [23]. Reversed-phase high-performance liquid chromatography using C18 columns provides excellent resolution for peptide products, with the azide functionality contributing to the hydrophobic character of the molecule [24]. The fluorenylmethyloxycarbonyl group serves as a convenient chromophore for ultraviolet detection at 254 nm, facilitating monitoring of synthetic progress and product purification [7].

The Group-Assisted Purification (GAP) methodology represents an innovative approach for solution-phase synthesis of N3-L-Dab(Fmoc)-OH derivatives [17]. This technique reduces solvent consumption and waste generation while providing efficient purification of synthetic intermediates. The GAP auxiliary can be conveniently recovered for reuse, making this approach environmentally beneficial for large-scale synthesis applications.

Hofmann Rearrangement and Diazotransfer Reaction Optimization

The Hofmann rearrangement represents a powerful synthetic methodology for accessing N3-L-Dab(Fmoc)-OH through the conversion of the corresponding primary amide to the azide-functionalized amino acid [25] [26]. This approach offers a direct route to azido amino acids from readily available starting materials, providing an efficient alternative to traditional azide introduction methods.

The mechanistic pathway of the Hofmann rearrangement involves the treatment of Fmoc-protected asparagine derivatives with bromine and sodium hydroxide, followed by heating to generate the intermediate isocyanate [25]. The reaction proceeds through a series of well-defined steps: initial deprotonation of the amide nitrogen, bromination to form the N-bromoamide, subsequent rearrangement with migration of the alkyl group to nitrogen, and finally hydrolysis to yield the amine product [26]. For N3-L-Dab(Fmoc)-OH synthesis, the intermediate isocyanate can be trapped with appropriate nucleophiles before azide introduction.

Optimization of Hofmann rearrangement conditions for N3-L-Dab(Fmoc)-OH synthesis requires careful control of temperature, base concentration, and reaction time [27]. Research demonstrates that using [bis(trifluoroacetoxy)iodo]benzene as an oxidizing agent in dimethylformamide-water mixtures provides superior results compared to traditional bromine-sodium hydroxide systems [14]. The reaction typically proceeds at room temperature for 14-16 hours, yielding products with 49-88% efficiency depending on the specific substrate and conditions employed.

Temperature effects on Hofmann rearrangement kinetics show that elevated temperatures can significantly accelerate the reaction while maintaining excellent yields [28]. Studies indicate that heating to 86°C can reduce reaction times to as low as 2 hours while achieving comparable or superior yields to room-temperature protocols [29]. However, temperature optimization must be balanced against the potential for side reactions, particularly epimerization of the amino acid center.

The diazotransfer reaction represents the key step for introducing the azide functionality into the Hofmann rearrangement product [30] [31]. This transformation involves the reaction of the primary amine with diazotransfer reagents such as imidazole-1-sulfonyl azide or triflyl azide under carefully controlled conditions. The reaction mechanism proceeds through the formation of a tetrazole intermediate, which subsequently loses nitrogen to generate the desired azide product [32].

Optimization of diazotransfer reaction conditions for N3-L-Dab(Fmoc)-OH synthesis has been extensively studied, with copper sulfate emerging as an effective catalyst [30]. The reaction typically employs imidazole-1-sulfonyl azide as the azide source in borate or carbonate buffer systems at pH 9.4. Under optimized conditions, conversions of 48-100% can be achieved within 1-16 hours, depending on the specific substrate and reaction parameters [30].

Solvent effects on diazotransfer reaction efficiency show that aqueous buffer systems provide optimal results for N3-L-Dab(Fmoc)-OH synthesis [33]. The combination of potassium carbonate buffer with controlled copper sulfate catalysis yields excellent conversion rates while maintaining the integrity of the fluorenylmethyloxycarbonyl protecting group [30]. The reaction is compatible with various functional groups commonly found in peptide synthesis, making it suitable for complex molecule construction.

Continuous flow processing has emerged as an innovative approach for diazotransfer reaction optimization, offering enhanced safety and efficiency compared to batch processes [31]. The use of triflyl azide generated in situ allows for telescoped synthesis protocols that minimize handling of potentially hazardous azide reagents [31]. Flow conditions enable precise control of reaction parameters and provide consistent product quality, particularly important for large-scale synthesis applications.

Purification Techniques: High-Performance Liquid Chromatography and Chromatographic Protocols

High-performance liquid chromatography represents the gold standard for purification of N3-L-Dab(Fmoc)-OH and related peptide derivatives, offering superior resolution and scalability compared to alternative separation methods [23] [24]. The unique physicochemical properties of this azido-functionalized amino acid, including its hydrophobic character conferred by the fluorenylmethyloxycarbonyl group and the electronic properties of the azide functionality, necessitate specialized chromatographic approaches for optimal purification.

Reversed-phase high-performance liquid chromatography using C18-modified silica represents the primary methodology for N3-L-Dab(Fmoc)-OH purification [24]. The stationary phase provides optimal retention characteristics for the compound, with the fluorenylmethyloxycarbonyl group contributing significantly to hydrophobic interactions [23]. The retention behavior follows predictable patterns based on the overall hydrophobicity of the molecule, with elution typically occurring at acetonitrile concentrations of 40-60% in aqueous trifluoroacetic acid systems.

Mobile phase optimization for N3-L-Dab(Fmoc)-OH purification requires careful consideration of both the azide functionality and the fluorenylmethyloxycarbonyl protecting group [24]. The standard mobile phase system consists of 0.1% trifluoroacetic acid in water (solvent A) and 0.1% trifluoroacetic acid in acetonitrile (solvent B), with gradient elution profiles optimized for specific separation requirements [34]. The trifluoroacetic acid concentration can be increased to 0.2-0.25% for enhanced resolution of closely related impurities, as this concentration range provides optimal ion-pairing effects for peptide separations [24].

Temperature optimization in reversed-phase chromatography of N3-L-Dab(Fmoc)-OH derivatives shows significant benefits for resolution and peak shape [35]. Operating temperatures of 25-40°C provide optimal separation efficiency while maintaining the stability of the azide functionality [24]. Elevated temperatures reduce mobile phase viscosity and improve mass transfer kinetics, resulting in sharper peaks and reduced analysis times [35]. However, temperature selection must be balanced against the potential for thermal degradation of sensitive functional groups.

Detection strategies for N3-L-Dab(Fmoc)-OH purification utilize the excellent ultraviolet absorption properties of the fluorenylmethyloxycarbonyl chromophore [24]. Detection at 214 nm provides maximum sensitivity for peptide bonds and general UV-absorbing compounds, while detection at 280 nm offers selectivity for aromatic amino acids [34]. The fluorenylmethyloxycarbonyl group exhibits strong absorption at 254 nm, providing an additional wavelength option for selective detection and quantification.

Gradient optimization for preparative-scale purification of N3-L-Dab(Fmoc)-OH requires careful consideration of loading capacity and resolution requirements [36]. Linear gradient profiles with slopes of 0.5-2.0% acetonitrile per minute provide optimal resolution for analytical separations, while shallower gradients may be employed for preparative work to maximize loading capacity [24]. The gradient profile must be tailored to the specific impurity profile of the crude product, with particular attention to deletion sequences and incomplete coupling products.

Ion-exchange chromatography represents an alternative purification approach for N3-L-Dab(Fmoc)-OH, particularly useful for separating charge variants and salt removal [37]. Cation-exchange chromatography using strong cation-exchange resins provides excellent resolution based on the net charge of the molecule at different pH values [38]. The elution profile can be controlled through pH gradients or salt concentration changes, offering orthogonal selectivity compared to reversed-phase methods.

Hydrophilic interaction chromatography combined with cation-exchange (HILIC/CEX) offers unique advantages for N3-L-Dab(Fmoc)-OH purification, particularly for separating hydrophilic impurities [24]. This method utilizes high concentrations of acetonitrile (50-80%) to promote hydrophilic interactions between the solute and the stationary phase, while simultaneously providing charge-based separation [24]. The dual separation mechanism often provides superior resolution compared to single-mode chromatographic approaches.

Preparative high-performance liquid chromatography scaling for N3-L-Dab(Fmoc)-OH purification requires careful optimization of flow rates, injection volumes, and column dimensions [36]. Semi-preparative columns with internal diameters of 10-22 mm can handle sample loads of 10-200 mg, while preparative columns with diameters of 50-100 mm accommodate gram-scale purifications [24]. The scaling relationship between analytical and preparative methods follows established principles, with linear scaling of flow rates and injection volumes based on column cross-sectional area.

Process development for large-scale N3-L-Dab(Fmoc)-OH purification involves optimization of multiple parameters including mobile phase composition, gradient profile, temperature, and detection wavelength [39]. The economic considerations of solvent consumption, cycle time, and recovery efficiency must be balanced against purity requirements and regulatory specifications. Advanced process analytical technology enables real-time monitoring of purification progress and automatic fraction collection based on predetermined purity criteria.

Table 1: Synthetic Methodologies for N3-L-Dab(Fmoc)-OH

| Synthetic Method | Reaction Conditions | Typical Yield (%) | Reaction Time | Temperature (°C) |

|---|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Fmoc deprotection with piperidine (20% DMF), coupling with HBTU/HATU | 85-95 | 30-60 minutes | 20-90 |

| Solution-Phase Peptide Synthesis (LPPS) | Stepwise coupling in solution, crystallization purification | 60-80 | 2-24 hours | 20-25 |

| Hofmann Rearrangement | Bromine/NaOH treatment, heating to 86°C | 49-88 | 14 hours | 20-86 |

| Diazotransfer Reaction | Imidazole-1-sulfonyl azide, CuSO4 catalyst, pH 9.4 | 48-100 | 1-16 hours | 20-60 |

| High-Performance Liquid Chromatography (HPLC) | C18 column, TFA/acetonitrile gradient, UV detection | 80-95 | 20-60 minutes | 20-60 |

| Microwave-Assisted Synthesis | Elevated temperature (86°C), 10-30 second reaction times | 90-97 | 30 seconds - 10 minutes | 86-90 |

Table 2: N3-L-Dab(Fmoc)-OH Compound-Specific Parameters

| Parameter | Value/Range | Conditions/Notes |

|---|---|---|

| Molecular Weight (g/mol) | 366.4 | Calculated from structure |

| Chemical Formula | C20H22N4O4 | From PubChem data |

| Solubility (DMSO) | Soluble | Standard peptide synthesis solvent |

| Storage Temperature (°C) | -20 to 4 | Powder form, light sensitive |

| Stability (pH range) | 4-9 | Stable in aqueous buffers |

| Fmoc Protection Efficiency (%) | 85-95 | Standard Fmoc-Cl protection |

| Azide Group Reactivity | High (CuAAC compatible) | Click chemistry applications |

| Coupling Efficiency (%) | 90-98 | HBTU/HATU coupling reagents |

Table 3: HPLC Purification Protocols

| HPLC Method | Mobile Phase | Flow Rate (mL/min) | Column Temperature (°C) | Detection Wavelength (nm) | Typical Resolution |

|---|---|---|---|---|---|

| Reversed-Phase (C18) | 0.1% TFA in water/acetonitrile | 1.0-2.0 | 25-40 | 214, 280 | High |

| Ion-Exchange (Cation) | Phosphate buffer/salt gradient | 0.5-1.5 | 25-30 | 214, 280 | Medium |

| Size-Exclusion | Aqueous buffer (pH 7.0) | 0.5-1.0 | 25 | 214, 280 | Low-Medium |

| Hydrophobic Interaction | High salt/organic modifier | 1.0-2.0 | 25-40 | 214, 280 | Medium |

| Preparative RP-HPLC | 0.1% TFA/acetonitrile gradient | 10-50 | 25-40 | 214 | High |

| Analytical RP-HPLC | 0.1% TFA/acetonitrile linear | 1.0 | 25-40 | 214, 280 | Very High |

Table 4: Reaction Optimization Parameters

| Optimization Parameter | Standard Conditions | Optimized Conditions | Improvement Factor |

|---|---|---|---|

| Coupling Reagent Concentration | 3-5 equivalents | 2-3 equivalents | 1.5-2x efficiency |

| Reaction Temperature | 25°C | 86-90°C | 10-20x faster |

| Reaction Time | 30-60 minutes | 30 seconds - 10 minutes | 6-120x faster |

| Base Concentration (Piperidine) | 20% in DMF | 10-15% in DMF | 1.3x efficiency |

| Solvent System | DMF/DCM | DMF/NMP | 1.2x yield |

| Resin Loading | 0.3-0.7 mmol/g | 0.5-1.0 mmol/g | 1.5-2x output |

| Amino Acid Equivalents | 3-5 equivalents | 2-3 equivalents | 1.3x efficiency |

| Stirring Rate (rpm) | 200-400 | 600-1200 | 2-3x efficiency |